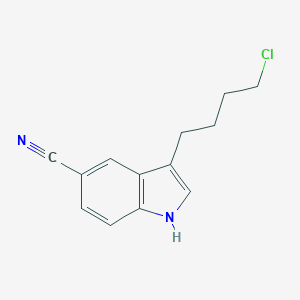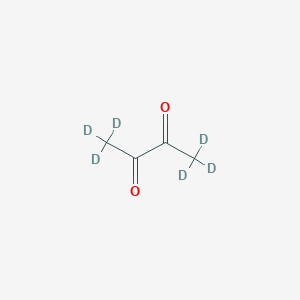
3-(4-chlorobutyl)-1H-indole-5-carbonitrile
Übersicht
Beschreibung
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile is an organic compound with the molecular formula C13H13ClN2. It is a derivative of indole, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of medicinal chemistry and pharmaceuticals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile typically involves the condensation of 1-(2-nitro-5-cyano)phenyl-5-chloro-n-pentane with a methylene reagent, followed by a reduction-cyclization reaction . Another method involves the diazotization of 4-cyanoaniline, followed by Fischer indole cyclization with 6-chlorohexanal .
Industrial Production Methods
For industrial production, the method involving the condensation of 1-(2-nitro-5-cyano)phenyl-5-chloro-n-pentane is preferred due to its simplicity, cost-effectiveness, and high yield . This method is also environmentally friendly, producing minimal waste and by-products.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions include various substituted indoles and nitriles, depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a tool for studying biological processes and pathways.
Industry: It is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile involves its interaction with specific molecular targets and pathways. In medicinal chemistry, it acts as a precursor to compounds that modulate neurotransmitter activity, particularly serotonin receptors . The indole moiety is crucial for its binding affinity and activity at these receptors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-Chlorobutyl)indole-5-carboxamide
- 3-(4-Chlorobutyl)indole-5-methylcyanogen
- 5-(4-Chlorobutyl)-1H-indole-3-carbonitrile
Uniqueness
3-(4-Chlorobutyl)-1H-indole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to serve as a versatile intermediate in the synthesis of various bioactive compounds sets it apart from other similar compounds .
Eigenschaften
IUPAC Name |
3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2/c14-6-2-1-3-11-9-16-13-5-4-10(8-15)7-12(11)13/h4-5,7,9,16H,1-3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJJWMEJWFYRORL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=CN2)CCCCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70432273 | |
| Record name | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143612-79-7 | |
| Record name | 3-(4-Chlorobutyl)-5-cyanoindole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143612797 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(4-chlorobutyl)-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70432273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Indole-5-carbonitrile, 3-(4-chlorobutyl)- | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(4-CHLOROBUTYL)-5-CYANOINDOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6DNG55PBH | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using a continuous flow process for the synthesis of 3-(4-chlorobutyl)-1H-indole-5-carbonitrile?
A1: Research has shown that utilizing a continuous flow process, specifically a continuous stirred tank reactor (CSTR) setup, for the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile to this compound offers several advantages over traditional batch processes []. These include:
Q2: What are the different synthetic routes explored for producing this compound?
A2: Researchers have investigated various methods for synthesizing this compound.
- Reductive Deoxygenation: One approach involves the reductive deoxygenation of 3-(4-chlorobutanoyl)-1H-indole-5-carbonitrile. This method, explored using a continuous flow process [], utilizes reducing agents like sodium borohydride or a borane·THF complex in conjunction with iron trichloride.
- Acylation and Reduction: An alternative route involves the acylation of 5-cyanoindole with 4-chlorobutyl chloride, followed by a reduction step []. This method provides an alternative pathway for obtaining the desired compound.
- Diazotization and Fischer Indole Cyclization: A novel approach utilizes 4-cyanoaniline and 6-chlorohexanal as starting materials []. This method involves the diazotization of 4-cyanoaniline followed by Fischer indole cyclization with 6-chlorohexanal to yield this compound.
Q3: What are the potential benefits of exploring alternative synthetic routes for this compound?
A3: Investigating different synthetic pathways, as seen in the novel route using 4-cyanoaniline [], offers several potential advantages:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![[1-(2-Methoxynaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B143850.png)



![(S)-N-[[3-(3-Fluorophenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide](/img/structure/B143861.png)


